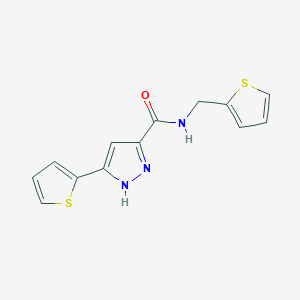
5-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with thiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a selective cannabinoid-1 receptor antagonist.
Medicine: Explored for its potential therapeutic effects in treating conditions related to the endocannabinoid system.
Industry: Utilized in the development of organic semiconductors for thin-film transistors.
Mécanisme D'action
The mechanism of action of 5-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as a cannabinoid-1 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological processes . The pathways involved include the endocannabinoid signaling pathway, which plays a role in pain, appetite, and mood regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-thiophen-2-yl pyrazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound is used in organic electronics and shares the thiophene moiety.
Uniqueness
5-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to its dual thiophene substitution, which enhances its electronic properties and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H11N3OS2 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
5-thiophen-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11N3OS2/c17-13(14-8-9-3-1-5-18-9)11-7-10(15-16-11)12-4-2-6-19-12/h1-7H,8H2,(H,14,17)(H,15,16) |
Clé InChI |
JVYRYBNRKQUXEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


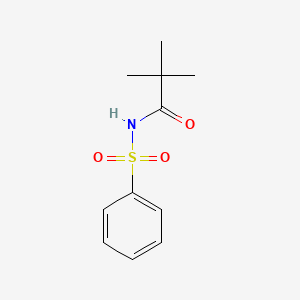
![N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B14879181.png)

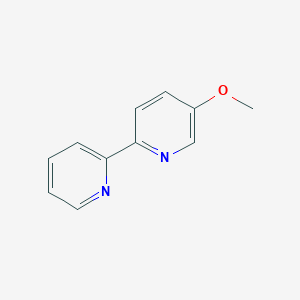
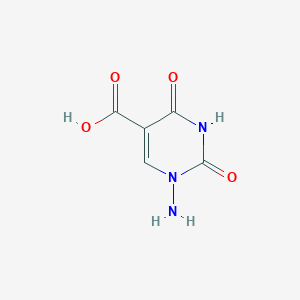

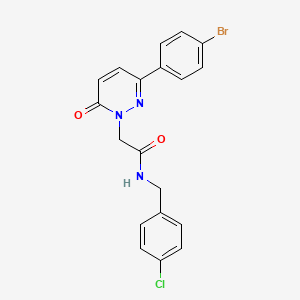
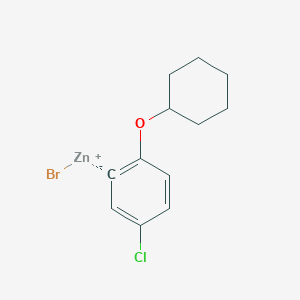
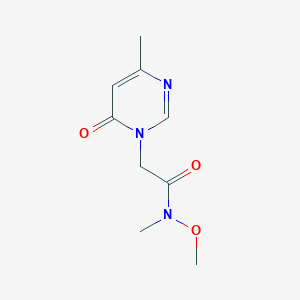
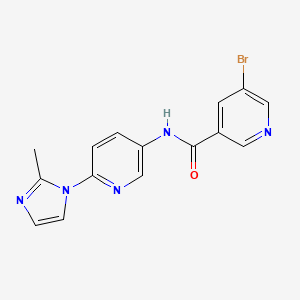
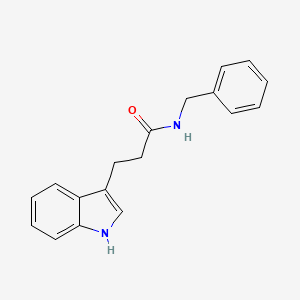

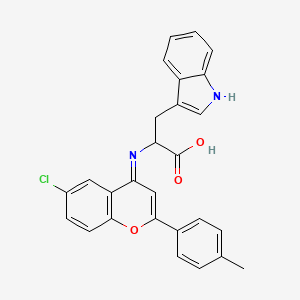
![4-Fluoro-2-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14879269.png)
